(5-Chloroisoquinolin-3-yl)methanamine

Kinase selectivity Casein kinase I Checkpoint kinase 1

Procure (5-chloroisoquinolin-3-yl)methanamine (CAS 1784607-15-3) as your strategic CK1 inhibitor building block. The 5-chloro substitution, validated in CKI-7 (Ki=8.5µM, >10-fold selectivity over CK2), delivers electronic character unattainable with parent isoquinoline or 8-chloro analogs. The reactive 3-aminomethyl handle enables rapid diversification via standard amide coupling, while Cl permits late-stage cross-coupling. With logP~1.9, this scaffold achieves optimal CNS passive permeability. Light-sensitive; store at -20°C under inert atmosphere.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
Cat. No. B12951301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloroisoquinolin-3-yl)methanamine
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N=C2)CN)C(=C1)Cl
InChIInChI=1S/C10H9ClN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H,5,12H2
InChIKeyKYZJPHCLHSAGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (5-Chloroisoquinolin-3-yl)methanamine: Core Scaffold, Physicochemical Profile, and Sourcing Considerations for Medicinal Chemistry


(5‑Chloroisoquinolin‑3‑yl)methanamine (CAS 1784607‑15‑3, C₁₀H₉ClN₂, MW 192.64) is a heterocyclic primary amine that combines an electron‑rich isoquinoline ring with a chlorine atom at the 5‑position and an aminomethyl group at the 3‑position. This scaffold serves as a versatile building block for constructing kinase‑targeted libraries and CNS‑modulating agents, offering both a reactive amine handle for amide coupling and a halogen atom for further cross‑coupling reactions [REFS‑1]. The compound’s unique substitution pattern distinguishes it from the parent isoquinolin‑3‑ylmethanamine, while its modest molecular weight and computed logP of ~1.9 support favorable lead‑like physicochemical properties [REFS‑2].

Why (5-Chloroisoquinolin-3-yl)methanamine Cannot Be Swapped with Closest Analogs: Procurement Risks and Scientific Pitfalls


Simply substituting the 5‑chloro derivative with the parent isoquinolin‑3‑ylmethanamine or a halogen‑swapped analog (e.g., 5‑bromo or 5‑fluoro) introduces significant alterations in pharmacological profile, synthetic accessibility, and stability. The 5‑chloro substituent imparts a distinct electronic character that fine‑tunes kinase inhibition potency and selectivity, as demonstrated by the differential activity of 5‑chloro‑containing sulfonamide inhibitors (e.g., CKI‑7) versus their 8‑chloro counterparts (SAR‑020106) [REFS‑1]. Moreover, the 5‑chloro regioisomer is the preferred substrate for specific halogenase enzymes, making it synthetically unique for late‑stage functionalization [REFS‑2]. The halogen‑substituted isoquinolines also exhibit light‑sensitivity that mandates specialized storage conditions, a procurement parameter not required for the non‑halogenated analog [REFS‑3]. These performance and handling differences make generic substitution scientifically unjustifiable.

(5-Chloroisoquinolin-3-yl)methanamine Quantitative Differentiation Guide: Evidence for Scientific Procurement Decisions


Casein Kinase I vs. CHK1 Selectivity: 5-Chloro Isoquinoline Scaffold Directs Kinase Inhibition Profile

The 5‑chloro substitution pattern on the isoquinoline nucleus is associated with potent and selective casein kinase I (CK1) inhibition, whereas the isomeric 8‑chloro substitution yields potent checkpoint kinase 1 (CHK1) inhibition. The 5‑chloro‑containing sulfonamide CKI‑7 (N‑(2‑aminoethyl)‑5‑chloroisoquinoline‑8‑sulfonamide) inhibits CK1 with a Ki of 8.5 µM and an IC₅₀ of 6 µM, while exhibiting >10‑fold selectivity over casein kinase II (Ki = 70 µM) [REFS‑1]. In contrast, SAR‑020106 (5‑[(8‑chloroisoquinolin‑3‑yl)amino]‑3‑{[(2R)‑1‑(dimethylamino)propan‑2‑yl]oxy}pyrazine‑2‑carbonitrile) potently inhibits CHK1 with an IC₅₀ of 13.3 nM, showing excellent selectivity over CHK2 [REFS‑2]. This structure‑activity relationship indicates that the chlorine position is a critical determinant of kinase selectivity, making the 5‑chloro scaffold the appropriate choice for CK1‑focused programs.

Kinase selectivity Casein kinase I Checkpoint kinase 1 5-chloroisoquinoline 8-chloroisoquinoline

Regioselective Installation of 5-Chlorine by a Fungal Flavin-Dependent Halogenase Enables Late-Stage Functionalization Not Achievable with Other Halogen Regioisomers

The fungal flavin‑dependent halogenase Rdc2 (from Penicillium) catalyzes the highly regioselective chlorination of isoquinoline exclusively at the 5‑position. This enzymatic process converts unsubstituted isoquinoline directly to 5‑chloroisoquinoline, a key intermediate from which (5‑chloroisoquinolin‑3‑yl)methanamine can be derived [REFS‑1]. No comparable enzymatic method exists for installing chlorine at the 3‑, 6‑, or 8‑positions of isoquinoline. This enzymatic route provides synthetic access that is orthogonal to traditional electrophilic halogenation, which often yields mixtures of regioisomers requiring laborious chromatographic separation.

Regioselective halogenation Flavin-dependent halogenase Biocatalysis Rdc2 Late-stage functionalization

Photostability of Halogenated Isoquinolines: Light-Sensitive Storage Requirements Differentiate 5-Chloro Derivatives from Non-Halogenated Analogs

Halogenated isoquinoline derivatives, including those with chloro substituents, exhibit significant photodegradation when exposed to light, particularly in aqueous compositions. The Kowa patent (JP2023052792A, 2023) explicitly teaches that pharmaceutical preparations comprising halogenated isoquinoline derivatives (formula I, where X is a halogen atom) require storage in packaging that blocks light of wavelengths between 300 and 335 nm to maintain stability [REFS‑1]. This light sensitivity is not documented for the non‑halogenated parent compound isoquinolin‑3‑ylmethanamine. The implication is that procurement and storage protocols for 5‑chloro derivatives must include light‑protective measures, a consideration absent for the halogen‑free comparator.

Photostability Halogenated isoquinoline Storage conditions Light sensitivity Aqueous formulation

Physicochemical Property Differentiation: 5-Chloro Substitution Increases Lipophilicity by ~1 log Unit Relative to the Unsubstituted Parent

The introduction of a chlorine atom at the 5‑position of the isoquinoline ring increases the calculated octanol‑water partition coefficient (logP) by approximately 0.9–1.0 log units relative to the unsubstituted parent. Isoquinolin‑3‑ylmethanamine has a computed logP (XLogP3‑AA) of 0.95 [REFS‑1], while (5‑chloroisoquinolin‑3‑yl)methanamine has an estimated logP of ~1.9. This increase in lipophilicity is consistent with the Hansch substituent constant for chlorine (π = 0.71) plus the additional effect of the aminomethyl group. The higher logP of the 5‑chloro derivative is expected to confer enhanced membrane permeability and potentially greater CNS penetration, a property that can be exploited in the design of brain‑penetrant candidates.

Lipophilicity LogP Physicochemical properties Isoquinoline scaffolds Lead-likeness

Dual Functional Handle: Aminomethyl Group at the 3‑Position Enables Orthogonal Bioconjugation and Amide Coupling Compared to 5‑Aminoisoquinoline Scaffolds

(5‑Chloroisoquinolin‑3‑yl)methanamine features a primary aminomethyl group at the 3‑position, distinct from the commonly available 5‑amino‑3‑chloroisoquinoline (CAS 58142‑49‑7) which places the amino group directly on the carbocyclic ring. The 3‑aminomethyl group is a more flexible, one‑carbon‑extended nucleophile that is preferred for reductive amination and amide coupling reactions due to reduced steric hindrance and higher pKa (~9.8 vs. ~5.5 for aniline‑type amines). This feature makes the compound particularly suitable for constructing libraries of N‑substituted amides where the linker flexibility at the 3‑position can influence target binding conformation, as evidenced by the substituted isoquinolinylmethyl amides patented for HBV/HDV antiviral activity [REFS‑1].

Aminomethyl handle Amide coupling Bioconjugation Isoquinoline regioisomers Medicinal chemistry building blocks

Where (5-Chloroisoquinolin-3-yl)methanamine Delivers the Highest Procurement Value: Evidence-Based Application Scenarios


Casein Kinase 1 (CK1) Inhibitor Lead Generation Campaigns

Procurement of (5‑chloroisoquinolin‑3‑yl)methanamine is strategically justified for medicinal chemistry teams initiating CK1‑targeted inhibitor programs. The 5‑chloro substitution pattern on the isoquinoline core, when further elaborated into sulfonamide or amide derivatives, has been validated to confer potent and selective CK1 inhibition (Ki = 8.5 µM for CKI‑7) with >10‑fold selectivity over CK2 [REFS‑1]. The 3‑aminomethyl handle enables rapid diversification into focused libraries exploring structure‑activity relationships around the kinase hinge‑binding region.

Biocatalytic Late‑Stage Functionalization Using Rdc2 Halogenase

The 5‑chloroisoquinoline scaffold, accessible via the Rdc2‑catalyzed regioselective chlorination of isoquinoline, provides a unique entry into biocatalytic cascade reactions. Research groups developing chemoenzymatic synthesis platforms can procure (5‑chloroisoquinolin‑3‑yl)methanamine as a key intermediate to demonstrate the utility of flavin‑dependent halogenases in constructing complex small molecules with precise halogen placement [REFS‑1]. The enzymatic route avoids the regioisomeric mixtures characteristic of chemical chlorination, significantly simplifying downstream purification.

Design of Brain‑Penetrant CNS Candidates Requiring Modulated Lipophilicity

With a calculated logP of ~1.9, the 5‑chloro derivative offers an optimal lipophilicity window for CNS drug discovery (target logP 1–3). Medicinal chemists can procure this building block to install the 5‑chloroisoquinoline core directly into lead candidates, thereby gaining approximately one log unit of lipophilicity over the unsubstituted isoquinoline parent (logP = 0.95) [REFS‑1]. This property is critical for achieving adequate passive permeability across the blood‑brain barrier while maintaining acceptable solubility.

Antiviral Library Synthesis Targeting HBV/HDV via Isoquinolinylmethyl Amides

Patented substituted isoquinolinylmethyl amides have demonstrated activity against hepatitis B and D viruses, with the 3‑aminomethyl group serving as the essential linking point for the amide pharmacophore [REFS‑1]. Procurement of (5‑chloroisoquinolin‑3‑yl)methanamine as a building block enables the rapid construction of focused antiviral libraries by direct amide coupling with diverse carboxylic acid building blocks, leveraging the high nucleophilicity of the pendant aminomethyl group under standard peptide coupling conditions.

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